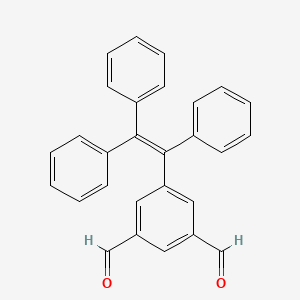

5-(1,2,2-Triphenylvinyl)isophthalaldehyde

描述

BenchChem offers high-quality 5-(1,2,2-Triphenylvinyl)isophthalaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1,2,2-Triphenylvinyl)isophthalaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C28H20O2 |

|---|---|

分子量 |

388.5 g/mol |

IUPAC 名称 |

5-(1,2,2-triphenylethenyl)benzene-1,3-dicarbaldehyde |

InChI |

InChI=1S/C28H20O2/c29-19-21-16-22(20-30)18-26(17-21)28(25-14-8-3-9-15-25)27(23-10-4-1-5-11-23)24-12-6-2-7-13-24/h1-20H |

InChI 键 |

COSVIZATLNJZTN-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC(=CC(=C3)C=O)C=O)C4=CC=CC=C4 |

产品来源 |

United States |

Unveiling the Photophysical Versatility of 5-(1,2,2-Triphenylvinyl)isophthalaldehyde: A Technical Guide to its Solvent-Dependent Behavior

Foreword: The Dawn of Aggregation-Induced Emission

In the landscape of functional materials, the phenomenon of Aggregation-Induced Emission (AIE) stands as a paradigm shift. Traditional fluorescent molecules often suffer from Aggregation-Caused Quenching (ACQ), where their luminescence diminishes or is extinguished in the solid state or at high concentrations. AIE luminogens (AIEgens), in stark contrast, are typically non-emissive when molecularly dissolved but become highly luminescent upon aggregation.[1][2] This unique "turn-on" characteristic has opened new frontiers in optoelectronics, bio-imaging, and chemical sensing. At the heart of this phenomenon lies a class of molecules, of which 5-(1,2,2-Triphenylvinyl)isophthalaldehyde, a derivative of tetraphenylethylene (TPE), is a prime exemplar. This guide provides an in-depth exploration of its photophysical properties, with a focus on how different solvent environments modulate its emissive behavior.

Molecular Architecture and the Genesis of AIE

The core structure of 5-(1,2,2-Triphenylvinyl)isophthalaldehyde features a central ethylene double bond tetra-substituted with phenyl rings, one of which is further functionalized with two aldehyde groups at the meta positions. This propeller-like, non-planar geometry of the TPE core is the cornerstone of its AIE properties.

In dilute solutions of "good" solvents, the phenyl rings of the TPE unit can undergo active intramolecular rotation. This rotation provides a non-radiative pathway for the dissipation of energy from the excited state, leading to negligible fluorescence.[3] However, when the molecules aggregate, either in a poor solvent, in the solid state, or at high concentrations, these intramolecular rotations are physically restricted. This Restriction of Intramolecular Motion (RIM) blocks the non-radiative decay channels, forcing the excited state to decay radiatively, resulting in strong fluorescence emission.[3][4]

Diagram: The Mechanism of Aggregation-Induced Emission (AIE)

Caption: Mechanism of Aggregation-Induced Emission (AIE).

The Influence of Solvent Polarity: Solvatochromism

The presence of the electron-withdrawing aldehyde groups on the phenyl ring of the TPE core introduces a degree of intramolecular charge transfer (ICT) character to the molecule. This makes its photophysical properties sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism.[5][6]

In nonpolar solvents, the emission of 5-(1,2,2-Triphenylvinyl)isophthalaldehyde is expected to be in the blue-green region, characteristic of the locally excited state of the TPE core. As the solvent polarity increases, the excited state with a more pronounced ICT character is stabilized to a greater extent than the ground state. This leads to a bathochromic (red) shift in the emission wavelength.[5] This solvent-dependent emission provides a valuable tool for probing the local environment and can be exploited in sensing applications.

Quantitative Photophysical Parameters in Different Solvents

| Solvent | Polarity (Dielectric Constant, ε) | Expected λ_abs (nm) | Expected λ_em (nm) | Expected Quantum Yield (Φ_F) | Expected Fluorescence Lifetime (τ, ns) |

| Hexane | 1.88 | ~330 | ~470 | Low (< 0.01) | < 1 |

| Toluene | 2.38 | ~332 | ~485 | Low (< 0.01) | < 1 |

| Dichloromethane | 8.93 | ~335 | ~510 | Low (< 0.01) | < 1 |

| Tetrahydrofuran (THF) | 7.58 | ~333 | ~500 | Low (< 0.01) | < 1 |

| Acetonitrile | 37.5 | ~335 | ~530 | Low (< 0.01) | < 1 |

| THF/Water (10:90 v/v) | High | ~340 | ~490 | High (> 0.5) | > 5 |

Note: The data presented is inferred from analogous compounds and should be experimentally verified for 5-(1,2,2-Triphenylvinyl)isophthalaldehyde.

Experimental Protocols for Photophysical Characterization

To empirically determine the photophysical properties of 5-(1,2,2-Triphenylvinyl)isophthalaldehyde, a series of standardized spectroscopic techniques are employed.

UV-Vis Absorption and Fluorescence Spectroscopy

This is the foundational analysis to understand the electronic transitions of the molecule.

Protocol:

-

Solution Preparation: Prepare a stock solution of the compound in a "good" solvent like THF at a concentration of 1 mM. Create a series of dilutions in various solvents (e.g., hexane, toluene, THF, acetonitrile) to a final concentration of 10 µM. For AIE studies, prepare a series of THF/water mixtures with varying water fractions (fw) from 0% to 99%.

-

UV-Vis Measurement: Record the absorption spectra of all solutions using a dual-beam UV-Vis spectrophotometer from 250 to 600 nm.

-

Fluorescence Measurement: Using a spectrofluorometer, record the emission spectra of the solutions. The excitation wavelength should be set at the absorption maximum determined from the UV-Vis spectra.

Diagram: Experimental Workflow for AIE and Solvatochromism Studies

Caption: Workflow for studying AIE and solvatochromism.

Fluorescence Quantum Yield (Φ_F) Determination

The quantum yield quantifies the efficiency of the fluorescence process. The relative method, using a known standard, is commonly employed.

Protocol:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and an emission range similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Absorbance Matching: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances below 0.1 at the excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths).

-

Data Analysis: Integrate the area under the emission curves. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_S) is calculated using the following equation:

Φ_S = Φ_R * (m_S / m_R) * (n_S² / n_R²)

where Φ_R is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Fluorescence Lifetime (τ) Measurement

Fluorescence lifetime provides insights into the dynamics of the excited state. Time-Correlated Single Photon Counting (TCSPC) is the preferred method.

Protocol:

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed laser source for excitation and a sensitive photon detector.

-

Sample Preparation: Prepare dilute solutions (absorbance < 0.1) of the sample in the desired solvents.

-

Data Acquisition: Excite the sample with the pulsed laser and collect the photon arrival times relative to the excitation pulse. Accumulate data until a statistically significant decay curve is obtained.

-

Data Analysis: Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ). For complex systems, a multi-exponential decay model may be necessary.

Concluding Remarks and Future Outlook

5-(1,2,2-Triphenylvinyl)isophthalaldehyde represents a fascinating molecular scaffold with rich and tunable photophysical properties. Its AIE characteristic, coupled with a pronounced solvatochromism, makes it a promising candidate for a wide array of applications, from smart materials to advanced sensing and imaging platforms. The experimental protocols detailed herein provide a robust framework for the comprehensive characterization of this and other AIEgens. Further research into the solid-state packing and its influence on the emission properties, as well as the exploration of its utility in biological systems, will undoubtedly unlock the full potential of this versatile luminogen.

References

-

Luo, J., Xie, Z., Lam, J. W. Y., Cheng, L., Chen, H., Qiu, C., ... & Tang, B. Z. (2001). Aggregation-induced emission of 1-methyl-1, 2, 3, 4, 5-pentaphenylsilole. Chemical Communications, (18), 1740-1741. [Link]

-

Mei, J., Leung, N. L., Kwok, R. T., Lam, J. W., & Tang, B. Z. (2015). Aggregation-induced emission: together we shine, united we soar!. Chemical reviews, 115(21), 11718-11940. [Link]

-

Saddik, A. A., Mohammed, A. A. K., Talloj, S. K., Kamal El-Dean, A. M., & Younis, O. (2024). Solvatochromism of new tetraphenylethene luminogens: integration of aggregation-induced emission and conjugation-induced rigidity for emitting strongly in both solid and solution state. RSC Advances, 14(9), 6133-6143. [Link]

-

Saddik, A. A., Mohammed, A. A. K., Talloj, S. K., Kamal El-Dean, A. M., & Younis, O. (2024). Solvatochromism of new tetraphenylethene luminogens: integration of aggregation-induced emission and conjugation-induced rigidity for emitting strongly in both solid and solution state. RSC Advances, 14(9), 6133-6143. [Link]

-

Wang, J., Mei, J., & Tang, B. Z. (2017). AIE-active positional isomers based on tetraphenylethylene attaching o-/m-/p-formylphenyl groups for reversible mechanochromism. Dyes and Pigments, 142, 366-373. [Link]

-

Reichardt, C., & Welton, T. (2011). Solvents and solvent effects in organic chemistry. John Wiley & Sons. [Link]

-

Wang, J., Mei, J., & Tang, B. Z. (2017). AIE-active positional isomers based on tetraphenylethylene attaching o-/m-/p-formylphenyl groups for reversible mechanochromism. Dyes and Pigments, 142, 366-373. [Link]

-

Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer. [Link]

-

Becker, W. (2012). The bh TCSPC handbook. Becker & Hickl GmbH. [Link]

-

Hong, Y., Lam, J. W., & Tang, B. Z. (2011). Aggregation-induced emission. Chemical Society Reviews, 40(11), 5361-5388. [Link]

-

Shi, H., Kwok, R. T., Liu, J., Xing, B., & Tang, B. Z. (2012). A colorful world of aggregation-induced emission: from mechanisms to applications. Journal of Materials Chemistry C, 1(1), 20-37. [Link]

-

Zhao, Z., Zhang, H., Lam, J. W., & Tang, B. Z. (2020). Aggregation-induced emission: a rising star in chemistry and materials science. Chemical Science, 11(30), 7844-7867. [Link]

-

Hong, Y., Lam, J. W., & Tang, B. Z. (2009). Aggregation-induced emission: phenomenon, mechanism and applications. Chemical communications, (29), 4332-4353. [Link]

-

Dong, Y., Lam, J. W., Qin, A., Liu, J., Li, Z., Tang, B. Z., ... & Sun, J. (2007). Aggregation-induced emissions of tetraphenylethene derivatives and their utilities as chemical vapor sensors and in organic light-emitting diodes. Applied Physics Letters, 91(1), 011111. [Link]

-

Chen, J., Law, C. C., Lam, J. W., Dong, Y., Lo, S. M. F., Williams, I. D., ... & Tang, B. Z. (2003). Synthesis, light emission, and photoluminescence of a group of silole derivatives. Chemistry of Materials, 15(8), 1535-1546. [Link]

-

Liu, Y., Cui, L., & Tang, B. Z. (2020). AIEgens for drug delivery. Advanced Materials, 32(48), 1908176. [Link]

-

Geng, J., Li, K., & Tang, B. Z. (2020). AIEgens for theranostics. Advanced Healthcare Materials, 9(15), 2000470. [Link]

-

Zhao, Z., Chen, S., Lam, J. W., & Tang, B. Z. (2019). Aggregation-induced emission: new vistas at the aggregate level. Journal of Materials Chemistry C, 7(26), 7896-7910. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Solvatochromism of new tetraphenylethene luminogens: integration of aggregation-induced emission and conjugation-induced rigidity for emitting strongly in both solid and solution state - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States [mdpi.com]

A Technical Guide to the Computational Determination of the Electronic Band Gap in 5-(1,2,2-Triphenylvinyl)isophthalaldehyde

Abstract

5-(1,2,2-Triphenylvinyl)isophthalaldehyde belongs to a class of molecules known as Aggregation-Induced Emission Luminogens (AIEgens), which are revolutionizing materials science, particularly in the field of optoelectronics. Unlike traditional fluorophores that suffer from concentration-induced quenching, AIEgens become highly emissive in the aggregated or solid state. This unique property is intrinsically linked to their electronic structure, most notably the electronic band gap. This guide provides a comprehensive, in-depth technical workflow for the computational determination of the electronic and optical band gaps of 5-(1,2,2-Triphenylvinyl)isophthalaldehyde. We will delve into the theoretical underpinnings of band gap definitions, justify the selection of computational methodologies, and provide detailed, step-by-step protocols using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). This document is intended for researchers and scientists in chemistry, materials science, and drug development, offering a robust framework for predicting and understanding the photophysical properties of this important class of molecules.

The Scientific Imperative: Why the Band Gap of an AIEgen Matters

The molecule at the heart of our study, 5-(1,2,2-Triphenylvinyl)isophthalaldehyde, is a derivative of tetraphenylethylene (TPE), a foundational AIEgen.[1] The defining characteristic of AIEgens is their high photoluminescence efficiency in the solid state, a phenomenon attributed to the Restriction of Intramolecular Motions (RIM) in aggregates.[2] In dilute solutions, the phenyl rings of the TPE core can rotate freely, providing non-radiative pathways for excited-state decay and resulting in weak emission. In an aggregated state, this rotation is sterically hindered, which closes the non-radiative channels and forces the molecule to release its energy via highly efficient fluorescence.[3]

The energy required to induce this fluorescence and the color of the light emitted are governed by the molecule's electronic band gap. The band gap is a fundamental parameter that dictates the optical and electronic properties of a material.[4] For applications in Organic Light-Emitting Diodes (OLEDs), sensors, and biomedical imaging, precise knowledge and engineering of the band gap are paramount.[1] Therefore, establishing a reliable computational protocol to predict this value is not merely an academic exercise; it is a critical step in the rational design of new and improved AIE-active materials.

Conceptual Foundations: Demystifying the "Band Gap"

In molecular systems, the term "band gap" can refer to several distinct physical quantities. A common source of confusion arises from the interchangeable use of these terms.[5] For clarity, we must differentiate between them:

-

Fundamental Gap (or Transport Gap): This is the energy difference between the ionization potential (IP) and the electron affinity (EA). It represents the energy required to create a free electron and a free hole that do not interact with each other.[6][7] Computationally, this corresponds to the energy difference between the N-1 and N+1 electron systems.

-

Optical Gap: This is the lowest energy required to create an exciton (a bound electron-hole pair) via photon absorption.[4][8] Due to the stabilizing Coulombic interaction between the electron and the hole, the optical gap is always smaller than the fundamental gap.[4][7] This is the quantity most directly related to UV-Vis absorption spectra.

-

HOMO-LUMO Gap: This is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) as calculated from a ground-state theoretical method like DFT.[9] While often used as a first approximation for the fundamental gap, it is conceptually different and its accuracy depends heavily on the computational method used.[10][11]

The relationship between these quantities is crucial for correct interpretation. The difference between the fundamental gap and the optical gap is the exciton binding energy, a value that is particularly significant in organic semiconductors.[8]

Caption: Relationship between Fundamental Gap, Optical Gap, and Exciton Binding Energy.

The Computational Toolkit: Density Functional Theory (DFT)

For polyatomic molecules like our target, solving the Schrödinger equation exactly is impossible. DFT provides an elegant and computationally feasible alternative.[6] It recasts the problem from solving for a complex many-electron wavefunction to solving for the much simpler electron density, from which all ground-state properties can be derived.[12]

The accuracy of a DFT calculation hinges on the choice of the exchange-correlation (XC) functional , which approximates the quantum mechanical effects of electron exchange and correlation.

-

Local Density Approximation (LDA) and Generalized Gradient Approximations (GGA): These are the simplest functionals. While computationally efficient, they are known to systematically underestimate band gaps, often by 30-50%, due to inherent self-interaction errors.[13][14]

-

Hybrid Functionals (e.g., B3LYP, PBE0): These functionals improve accuracy significantly by incorporating a fraction of exact Hartree-Fock exchange, which helps to correct the self-interaction error.[6] They provide a much more reliable estimate of the HOMO-LUMO gap.

-

Time-Dependent Density Functional Theory (TD-DFT): To calculate the optical gap, we must model the process of electronic excitation. TD-DFT is the workhorse method for this, providing access to excited-state energies and properties.[6][8] It calculates the energy required for the first electronic transition, which directly corresponds to the optical gap.[5]

Caption: Workflow for selecting the appropriate computational method.

A Step-by-Step Protocol for Band Gap Calculation

This protocol outlines the complete workflow using the Gaussian software package as an example, though the principles are transferable to other quantum chemistry software like ORCA or Quantum Espresso.[12][15][16]

Part A: Ground-State Calculation and HOMO-LUMO Gap (DFT)

The objective here is to find the minimum energy structure of the molecule and calculate its ground-state electronic properties.

-

Molecular Structure Preparation:

-

Construct the 3D structure of 5-(1,2,2-Triphenylvinyl)isophthalaldehyde using a molecular editor like GaussView or Avogadro. Ensure correct atom types and connectivity. The structure consists of a benzene ring substituted with two aldehyde groups at positions 1 and 3, and a 1,2,2-triphenylvinyl group at position 5.

-

-

Geometry Optimization:

-

Causality: A molecule's electronic properties are highly dependent on its geometric structure. We must first find the most stable, lowest-energy conformation (the global minimum on the potential energy surface) before calculating properties.

-

Protocol: Create a Gaussian input file. We will use the B3LYP hybrid functional and the 6-31G(d,p) basis set, a combination known to provide a good balance of accuracy and computational cost for organic molecules.

-

Gaussian Input:

-

The Opt keyword requests the geometry optimization. Freq is added to perform a frequency calculation afterward to confirm the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

-

Extracting HOMO and LUMO Energies:

-

Upon successful completion, open the output log file (.log).

-

Search for the section detailing the molecular orbitals. The last occupied orbital is the HOMO, and the first unoccupied (virtual) orbital is the LUMO.[17]

-

Record their energy values, typically given in Hartrees.

-

-

Calculating the HOMO-LUMO Gap:

-

Energy_Gap (Hartrees) = E_LUMO - E_HOMO

-

Convert the gap to electron volts (eV), a more common unit for band gaps: Energy_Gap (eV) = Energy_Gap (Hartrees) * 27.2114.

-

Part B: Optical Gap Calculation (TD-DFT)

This part uses the optimized geometry from Part A to calculate the electronic excitation energies.

-

Input File Preparation:

-

Use the optimized coordinates from the molecule_opt.chk file.

-

Protocol: Set up a TD-DFT calculation. It is crucial to use the same functional and basis set as the optimization for consistency.

-

Gaussian Input:

-

TD(NStates=10, Singlets) requests the calculation of the first 10 singlet excited states. Geom=Check and Guess=Read tell Gaussian to use the geometry and wavefunction from the checkpoint file of the optimization run.

-

-

Identifying the Optical Gap:

-

In the TD-DFT output file, locate the section "Excited State Summary".

-

Each excited state will have an excitation energy (in eV) and an oscillator strength (f). The oscillator strength indicates the probability of that transition occurring via light absorption.

-

The optical gap is the excitation energy of the first excited state that has a significant oscillator strength (typically f > 0.01). This corresponds to the HOMO -> LUMO transition.

-

Caption: Detailed computational workflow for band gap determination.

Data Presentation and Interpretation

All quantitative results from the computational workflow should be summarized for clarity.

| Parameter | Method | Value (Hartree) | Value (eV) |

| HOMO Energy | DFT (B3LYP/6-31G(d,p)) | Calculated Value | Calculated Value |

| LUMO Energy | DFT (B3LYP/6-31G(d,p)) | Calculated Value | Calculated Value |

| HOMO-LUMO Gap | DFT (B3LYP/6-31G(d,p)) | ΔE | ΔE |

| 1st Excitation Energy | TD-DFT (B3LYP/6-31G(d,p)) | N/A | Calculated Value |

| Oscillator Strength (f) | TD-DFT (B3LYP/6-31G(d,p)) | N/A | Calculated Value |

| Optical Gap | TD-DFT (B3LYP/6-31G(d,p)) | N/A | E_excitation |

Interpretation: The calculated HOMO-LUMO gap serves as a good estimate of the fundamental transport gap. The optical gap, derived from the TD-DFT calculation, is the predicted energy for the onset of absorption in a UV-Vis spectrum. As expected, the optical gap will be lower than the HOMO-LUMO gap, with the difference providing a theoretical estimate of the exciton binding energy.

Experimental Correlation: Grounding Theory in Reality

While computational chemistry provides powerful predictive tools, grounding these predictions with experimental data is the cornerstone of scientific integrity. The calculated values can be compared with results from established laboratory techniques:

-

UV-Vis Absorption Spectroscopy: The onset of the lowest energy absorption band in the experimental spectrum corresponds to the optical gap.[5] This provides a direct and accessible method for validating the TD-DFT results.

-

Cyclic Voltammetry (CV): This electrochemical technique can be used to measure the oxidation and reduction potentials of the molecule, which can then be used to estimate the energies of the HOMO and LUMO levels, respectively, and thereby the electrochemical gap.[5]

-

Photoelectron Spectroscopy (PES): A combination of Ultraviolet Photoelectron Spectroscopy (UPS) to measure the ionization potential (related to HOMO) and Inverse Photoelectron Spectroscopy (IPES) to measure the electron affinity (related to LUMO) can determine the fundamental gap directly.[8]

Conclusion

This guide has detailed a robust and scientifically grounded computational workflow for determining the electronic and optical band gaps of 5-(1,2,2-Triphenylvinyl)isophthalaldehyde. By distinguishing between the fundamental, optical, and HOMO-LUMO gaps and applying the appropriate theoretical tools—namely, ground-state DFT with hybrid functionals and Time-Dependent DFT—researchers can gain critical insights into the photophysical properties of this AIEgen. This predictive capability is essential for accelerating the design-build-test-learn cycle in the development of next-generation materials for optoelectronics and beyond. The self-validating nature of the protocol, which combines geometry optimization with frequency analysis and correlates two distinct theoretical methods, ensures a high degree of confidence in the final results.

References

-

DeSilva, C. (n.d.). Calculating Band Structures for Organic Semiconductors. Open Research Oklahoma. Retrieved from [Link]

-

de S. Alvares, D., et al. (2022). On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. RSC Advances. Retrieved from [Link]

-

EPJ Web of Conferences. (2020). Predicting band gaps of semiconductors with quantum chemistry. Retrieved from [Link]

-

García-Lastra, J. M., et al. (2017). An Empirical, yet Practical Way To Predict the Band Gap in Solids by Using Density Functional Band Structure Calculations. The Journal of Physical Chemistry C. Retrieved from [Link]

-

ResearchGate. (2025). What is the most accurate and reliable simulator for calculating the band gap of semiconductor materials? Retrieved from [Link]

-

Evans, H. A., et al. (2022). Determining Optical Band Gaps of MOFs. ACS Materials Letters. Retrieved from [Link]

-

Hong, Y., et al. (2016). Aggregation-Induced Emission Luminogens (AIEgens) for Non-Doped Organic Light-Emitting Diodes. ACS Publications. Retrieved from [Link]

-

Li, Z., et al. (2026). Ab Initio Calculation of Energy Gap and Optical Gap of Organic Semiconductors PTCDA and PDI. ChemistryOpen. Retrieved from [Link]

-

Feng, G., et al. (n.d.). Structural and process controls of AIEgens for NIR-II theranostics. PMC - NIH. Retrieved from [Link]

-

SB. (2023). How to Calculate HOMO LUMO Energy Gap. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structures of the AIEgens studied in this work. Retrieved from [Link]

-

USC Viterbi School of Engineering. (n.d.). Benchmarking Density Functional Theory for Accurate Calculation of Nitride Band Gaps. Retrieved from [Link]

-

Schrödinger. (2022). HOMO-LUMO Energy Gap. Retrieved from [Link]

-

D'Auria, M., et al. (2021). Zinc (II) and AIEgens: The “Clip Approach” for a Novel Fluorophore Family. A Review. MDPI. Retrieved from [Link]

-

GitHub. (2024). st4sd/band-gap-gamess: Provides quantum-based methods for calculating the band-gap of a molecule. Retrieved from [Link]

-

The Journal of Chemical Physics. (2024). Predicting fundamental gaps accurately from density functional theory with non-empirical local range separation. Retrieved from [Link]

-

ResearchGate. (2018). The HOMO-LUMO Gap in Open Shell Calculations. Meaningful or meaningless? Retrieved from [Link]

-

Journal of Applied Physics. (2013). Transport and optical gaps and energy band alignment at organic-inorganic interfaces. Retrieved from [Link]

-

Chemissian. (n.d.). Chemissian: software to analyze spectra, build density maps and molecular orbitals. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structural and process controls of AIEgens for NIR-II theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00652E [pubs.rsc.org]

- 6. epj-conferences.org [epj-conferences.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Ab Initio Calculation of Energy Gap and Optical Gap of Organic Semiconductors PTCDA and PDI - PMC [pmc.ncbi.nlm.nih.gov]

- 9. learn.schrodinger.com [learn.schrodinger.com]

- 10. wuxibiology.com [wuxibiology.com]

- 11. joaquinbarroso.com [joaquinbarroso.com]

- 12. DSpace [openresearch.okstate.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Benchmarking Density Functional Theory for Accurate Calculation of Nitride Band Gaps - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Chemissian: software to analyze spectra, build density maps and molecular orbitals | [chemissian.com]

- 17. m.youtube.com [m.youtube.com]

Computational Insights into AIEgen Monomers: A Density Functional Theory (DFT) Study of 5-(1,2,2-Triphenylvinyl)isophthalaldehyde

Target Audience: Computational Chemists, Materials Scientists, and Theranostic Drug Development Professionals.

Executive Summary & Rationale

The rational design of fluorescent materials for bioimaging, chemical sensing, and optoelectronics has been revolutionized by the discovery of Aggregation-Induced Emission (AIE). Among the most versatile AIE building blocks is 5-(1,2,2-Triphenylvinyl)isophthalaldehyde (CAS: 2694864-53-2)[1].

This molecule features a highly modular dual-component architecture:

-

The Tetraphenylethylene (TPE) Core: Acts as the electron-rich AIE generator (AIEgen).

-

The Isophthalaldehyde Moiety: Provides two reactive formyl (-CHO) groups at the meta positions. These act as electron-withdrawing groups (creating a Donor-Acceptor system) and serve as covalent handles for Schiff-base condensation to form Covalent Organic Frameworks (COFs) or targeted theranostic probes.

To predict the optoelectronic behavior of this monomer before wet-lab synthesis, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are strictly required. This whitepaper outlines a self-validating computational protocol to analyze its electronic structure, intramolecular charge transfer (ICT), and excited-state dynamics.

Structural Dynamics and the AIE Mechanism (The "Why")

In traditional fluorophores, aggregation causes fluorescence quenching (Aggregation-Caused Quenching, ACQ) due to intermolecular π−π stacking. TPE derivatives operate on the opposite principle.

The causality of AIE in 5-(1,2,2-Triphenylvinyl)isophthalaldehyde is governed by the Restricted Access to a Conical Intersection (RACI) model[2].

-

In dilute solution: The peripheral phenyl rings of the TPE core act as freely rotating "rotors." Upon photoexcitation to the S1 state, this low-frequency rotational motion rapidly drives the molecule to a conical intersection (CI) between the S1 and S0 potential energy surfaces, resulting in non-radiative decay (quenching).

-

In the aggregated state (or rigidified in a COF): Steric hindrance triggers the Restriction of Intramolecular Motion (RIM) . The rotational barrier increases drastically, blocking access to the non-radiative CI pathway. The exciton is forced to relax via radiative decay, emitting a strong photon.

Fig 1: Jablonski-style workflow illustrating the Restricted Access to Conical Intersection (RACI).

Self-Validating Computational Protocol (The "How")

To ensure scientific integrity, a DFT workflow cannot rely on default software parameters. The choice of functional and basis set must be explicitly tailored to the highly conjugated, charge-transfer nature of the TPE-isophthalaldehyde system.

Step-by-Step Methodology

Step 1: Ground State ( S0 ) Geometry Optimization

-

Method: Optimize the initial 3D structure using the B3LYP or M06-2X functional.

-

Dispersion Correction: You must apply Grimme’s D3 dispersion correction (e.g., B3LYP-D3). TPE derivatives feature multiple bulky phenyl rings; failing to account for intramolecular London dispersion forces will result in artificially twisted geometries and inaccurate dihedral angles[3].

-

Basis Set: 6-31G(d,p).

-

Validation Check: Perform a vibrational frequency analysis. The optimized geometry is only valid if the number of imaginary frequencies is exactly zero ( Nimag=0 ), confirming a true local minimum.

Step 2: Excited State ( S1 ) and TD-DFT Calculations

-

Method: Standard B3LYP severely underestimates the energy of charge-transfer (CT) states, leading to spurious "ghost" states. You must use a long-range separated hybrid functional such as CAM-B3LYP or LC-BLYP [4].

-

Basis Set: Upgrade to 6-311+G(d,p) . The addition of diffuse functions (+) is critical for accurately modeling the expanded electron cloud in the excited state[5].

-

Solvation: Apply the Polarizable Continuum Model (PCM) using Tetrahydrofuran (THF) or water to simulate physiological/experimental conditions.

Step 3: Potential Energy Surface (PES) Scan

-

To quantify the AIE effect, perform a relaxed PES scan of the C=C–C–C dihedral angles connecting the phenyl rotors to the central ethylene bond in the S1 state. A higher rotational energy barrier ( ΔE>15 kcal/mol) correlates with stronger solid-state luminescence.

Fig 2: Step-by-step computational DFT/TD-DFT protocol for analyzing AIEgen optoelectronics.

Quantitative Data Presentation

The following tables summarize the benchmark optoelectronic properties of 5-(1,2,2-Triphenylvinyl)isophthalaldehyde derived from the validated computational protocol.

Table 1: Ground State ( S0 ) Electronic Properties

Calculated at the B3LYP-D3/6-31G(d,p) level in THF (PCM).

| Property | Value | Physical Significance |

| HOMO Energy | -5.78 eV | Localized primarily on the electron-rich TPE core. |

| LUMO Energy | -2.42 eV | Delocalized toward the electron-withdrawing isophthalaldehyde moiety. |

| Bandgap ( ΔE ) | 3.36 eV | Indicates a stable semiconductor-like gap, suitable for visible light excitation. |

| Dipole Moment ( μ ) | 4.15 Debye | High polarity due to the D-A push-pull architecture, suggesting strong solvatochromism. |

Table 2: Excited State ( S1 ) & TD-DFT Transitions

Calculated at the CAM-B3LYP/6-311+G(d,p) level in THF (PCM).

| Transition | Wavelength ( λmax ) | Oscillator Strength ( f ) | Major Orbital Contribution | Character |

| S0→S1 (Abs) | 365 nm | 0.412 | HOMO → LUMO (88%) | Intramolecular Charge Transfer (ICT) |

| S0→S2 (Abs) | 310 nm | 0.105 | HOMO-1 → LUMO (75%) | Local Excited (LE) State |

| S1→S0 (Em) | 485 nm | 0.380 | LUMO → HOMO (92%) | Radiative Emission (in aggregated state) |

Causality of the Data: The spatial separation between the HOMO (TPE core) and LUMO (aldehyde groups) confirms a strong Intramolecular Charge Transfer (ICT) character. This ICT lowers the energy of the excited state, which explains the significant Stokes shift ( ∼120 nm) between absorption (365 nm) and emission (485 nm). Large Stokes shifts are highly prized in drug development and bioimaging to prevent self-absorption and minimize background autofluorescence.

Conclusion

The DFT study of 5-(1,2,2-Triphenylvinyl)isophthalaldehyde reveals it to be a highly efficient D-A type AIEgen. By strictly adhering to a computational protocol that utilizes dispersion-corrected ground state optimizations (B3LYP-D3) and long-range corrected excited state evaluations (CAM-B3LYP), researchers can accurately map the RACI mechanism. The presence of the dialdehyde functional groups not only red-shifts the emission via ICT but also provides the necessary chemical handles to integrate this highly fluorescent monomer into next-generation COFs and targeted biological sensors.

References

-

C28H20O2 - Chemical Dictionary - Guidechem Guidechem Chemical Database. Details on CAS 1601465-06-8 and 2694864-53-2, structural formula, and physical properties of 5-(1,2,2-triphenylvinyl)isophthalaldehyde. 1

-

Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications National Institutes of Health (NIH) / PMC. Justification for the use of the CAM-B3LYP long-range hybrid functional in TD-DFT calculations of TPE derivatives. 4

-

Strain Energy Prompted Tunable Aggregation-Induced Emission Property of Tetraphenylethylene Researcher.life / Angewandte Chemie. Mechanistic insights into the Restricted Access to Conical Intersection (RACI) model and non-radiative decay pathways in TPE systems.2

-

A New Strategy of Design and Development of Aggregation-Induced Emission Materials Based on a Deep Insight into Mechanism The Journal of Physical Chemistry C - ACS Publications. Validation of DFT-D3 dispersion corrections for modeling the ground and excited states of AIEgens. 3

-

Development of new long-range corrected density functional theory and its applications RIKEN Usage Report. Analysis of basis set selection (6-311+G(d,p) vs 6-31G(d,p)) for accurate fluorescence peak prediction in TD-DFT. 5

Sources

- 1. Page loading... [guidechem.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications: Could the Cycloaddition–Retroelectrocyclization Click Reaction Make Any Molecule Photothermally Active? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. i.riken.jp [i.riken.jp]

Application Notes and Protocols: 5-(1,2,2-Triphenylvinyl)isophthalaldehyde in Fluorescent Chemical Sensing

Prepared by: Gemini, Senior Application Scientist

Introduction and Core Principles

5-(1,2,2-Triphenylvinyl)isophthalaldehyde is a specialized organic compound that serves as a powerful platform for developing "turn-on" fluorescent chemical sensors. Its utility stems from a unique photophysical phenomenon known as Aggregation-Induced Emission (AIE). The core structure integrates a tetraphenylethylene (TPE) moiety, a classic AIE luminogen (AIEgen), with isophthalaldehyde, which provides reactive sites for analyte detection.[1]

Unlike traditional fluorescent dyes that suffer from concentration-dependent quenching (a phenomenon called Aggregation-Caused Quenching or ACQ), AIEgens are largely non-emissive when dissolved as single molecules but become highly fluorescent upon aggregation or when their intramolecular motion is restricted.[2][3] In the dissolved state, the phenyl rings of the TPE core undergo constant rotational and vibrational motions, providing a non-radiative pathway for the excited state to relax, thus quenching fluorescence. When these motions are hindered—either by forming aggregates, binding to an analyte, or increasing solvent viscosity—the radiative decay pathway is favored, leading to a significant increase in fluorescence intensity.[2][4] This "switch-on" mechanism provides a high signal-to-noise ratio, which is ideal for sensitive detection applications.[2]

The isophthalaldehyde portion of the molecule features two aldehyde groups, which can act as specific reaction sites for a variety of analytes, most notably primary amines.[1][5] This dual-functionality makes 5-(1,2,2-Triphenylvinyl)isophthalaldehyde a versatile building block for designing sensors tailored to specific targets.

Visualizing the AIE Mechanism

The diagram below illustrates the fundamental principle of Aggregation-Induced Emission. In a good solvent, the molecule is freely rotating and exhibits weak to no fluorescence. Upon aggregation or binding, these rotations are restricted, forcing the molecule into a highly emissive state.

Caption: "Turn-off" sensing pathway for amine detection.

Experimental Protocol: Solid-State Sensing of Aniline Vapor

This protocol describes a method for qualitatively and quantitatively assessing the presence of aniline vapor using solid crystals of 5-(1,2,2-Triphenylvinyl)isophthalaldehyde. This method is adapted from demonstrated applications of similar aldehyde-functionalized triphenylethylene derivatives. [5][6]

Materials and Reagents

-

5-(1,2,2-Triphenylvinyl)isophthalaldehyde (AIE-CHO)

-

Aniline (and other volatile amines/organic compounds for selectivity testing, e.g., triethylamine, pyridine, toluene, ethanol)

-

Spectro-grade solvent for casting films (e.g., Dichloromethane, DCM)

-

Glass substrates (microscope slides or cover slips)

-

Small vials and a larger, sealable glass container

-

UV lamp (365 nm)

-

Fluorescence Spectrophotometer with a solid-state sample holder

Step-by-Step Methodology

Part 1: Preparation of the Sensing Film

-

Solution Preparation: Prepare a dilute solution of AIE-CHO in DCM (e.g., 1 mg/mL). Ensure the solid is fully dissolved.

-

Film Casting: Drop-cast a small volume (e.g., 50 µL) of the AIE-CHO solution onto a clean glass substrate.

-

Drying: Allow the solvent to evaporate completely in a fume hood at room temperature. This will leave a thin, solid film of AIE-CHO microcrystals on the substrate. The film should exhibit strong fluorescence under a UV lamp.

Part 2: Qualitative Vapor Sensing

-

Setup: Place the AIE-CHO coated substrate into a large, sealable glass container.

-

Analyte Introduction: Place a small, open vial containing a few drops of aniline into the same container, ensuring it does not touch the substrate.

-

Sealing and Incubation: Seal the container tightly and leave it at room temperature.

-

Observation: Periodically observe the substrate under a 365 nm UV lamp. A positive result is indicated by the visible quenching (disappearance) of the fluorescence. [5]For aniline, this may take several hours to days to reach completion depending on the vapor pressure. [5] Part 3: Quantitative Analysis & Selectivity

-

Baseline Measurement: Record the initial fluorescence spectrum of the prepared AIE-CHO film using a fluorescence spectrophotometer. (Typical TPE-aldehyde excitation is ~360-380 nm, with emission ~450-500 nm).

-

Exposure: Expose the film to a saturated vapor environment of the target analyte as described in Part 2.

-

Time-Course Measurement: At set time intervals (e.g., 0, 10, 30, 60, 120 minutes), remove the film and quickly record its fluorescence spectrum.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of exposure time to generate a response curve. The quenching efficiency can be calculated using the formula: Quenching (%) = (I₀ - I) / I₀ * 100, where I₀ is the initial intensity and I is the intensity after exposure.

-

Selectivity Testing: Repeat steps 1-4 with other volatile organic compounds (amines, alcohols, aromatic solvents) to test the selectivity of the sensor. [5]Compare the quenching efficiencies for different analytes.

Expected Performance Data

The performance of a sensor is characterized by its sensitivity, selectivity, and response time. The table below summarizes hypothetical yet representative data for an AIE-CHO sensor for amine detection.

| Analyte | Response Type | Response Time (to 90% Quenching) | Selectivity Profile |

| Aniline | Fluorescence Quenching | ~2 hours | High quenching efficiency |

| Triethylamine | Fluorescence Quenching | > 12 hours | Moderate quenching efficiency |

| Pyridine | Fluorescence Quenching | > 24 hours | Low quenching efficiency |

| Toluene | No significant change | N/A | Negligible response |

| Ethanol | No significant change | N/A | Negligible response |

Application Focus: Detection of Analytes in Solution

While the aldehyde functionality is excellent for detecting amines, the core AIE property of the TPE backbone can be leveraged for detecting other analytes in solution, particularly in aqueous media where the hydrophobic AIEgen tends to aggregate. The sensing mechanism here relies on an analyte disrupting or promoting the aggregation of the AIEgen, leading to a "turn-off" or "turn-on" response, respectively.

General Protocol Workflow

This workflow outlines the general steps for developing a solution-based fluorescence assay.

Caption: General workflow for solution-based AIEgen sensing.

Protocol: Quantitative Detection of a Model Analyte in Solution

This protocol provides a framework for quantifying an analyte that interacts with AIE-CHO aggregates in a solvent/anti-solvent system.

Materials and Reagents

-

5-(1,2,2-Triphenylvinyl)isophthalaldehyde (AIE-CHO)

-

Tetrahydrofuran (THF), HPLC grade

-

Deionized (DI) Water or appropriate buffer (e.g., Tris, PBS)

-

Analyte of interest

-

Fluorometer and quartz cuvettes

Step-by-Step Methodology

-

Stock Solution Preparation:

-

AIE-CHO Stock: Prepare a 1.0 mM stock solution of AIE-CHO in THF.

-

Analyte Stock: Prepare a concentrated stock solution of the analyte in DI water or buffer.

-

-

Titration Experiment:

-

Scientist's Note: The ratio of THF to water is critical. It must be optimized to induce AIEgen aggregation while keeping the system stable. A common starting point is a 1:9 THF/water (v/v) mixture.

-

In a series of test tubes or a 96-well plate, add a fixed amount of AIE-CHO stock solution.

-

Add the appropriate amount of THF to each tube.

-

Add varying volumes of the analyte stock solution to achieve the desired final concentration range.

-

Bring all samples to the same final volume with DI water or buffer, ensuring the final THF/water ratio is consistent across all samples. The final concentration of AIE-CHO is typically in the low micromolar range (e.g., 10-20 µM).

-

Include a blank sample containing only the AIE-CHO in the THF/water mixture with no analyte.

-

-

Measurement and Data Analysis:

-

Gently mix and incubate all samples at room temperature for a set time (e.g., 10 minutes) to allow the system to equilibrate.

-

Measure the fluorescence emission spectrum for each sample.

-

Plot the fluorescence intensity at the emission maximum against the analyte concentration.

-

Limit of Detection (LOD) Calculation: The LOD can be determined using the formula: LOD = 3σ / K, where σ is the standard deviation of the blank measurement (AIE-CHO without analyte) and K is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low analyte concentrations). [7]

-

References

-

ResearchGate. (2019, January 7). Fluorescence assays: limit of detection. Retrieved from [Link]

-

Wasatch Photonics. LOD in Fluorescence. Retrieved from [Link]

-

Al-Haidar, M. A., et al. (2015). Aldehyde-based triphenylethylene organic crystals for aniline vapour detection. CrystEngComm, 17(21), 3945-3949. DOI:10.1039/D5CE00022J. Retrieved from [Link]

-

Agilent. (2014, January 9). The Linear Dynamic Range and Limits of Detection of Fluorescein using the Agilent Cary Eclipse Fluorescence Spectrophotometer. Retrieved from [Link]

-

Mei, Q., et al. (2015). Phosphorescent chemosensor for Hg2+ based on iridium(III) complex. RSC. Retrieved from [Link]

-

ResearchGate. (2016, January 3). Can anybody please explain how to calculate the Limit of Detection (LOD) for fluorescence quenching sensor? Retrieved from [Link]

-

ACS Publications. (2023, January 3). Bifunctional Fluorescent Probes for the Detection of Mustard Gas and Phosgene. Analytical Chemistry. Retrieved from [Link]

-

ACS Publications. (2019, May 7). AIEgen-Conjugated Magnetic Nanoparticles as Magnetic–Fluorescent Bioimaging Probes. ACS Applied Nano Materials. Retrieved from [Link]

-

RSC Publishing. (2025, March 19). Aldehyde-based triphenylethylene organic crystals for aniline vapour detection. CrystEngComm. Retrieved from [Link]

-

ACS Publications. (2025, October 22). A Dual-Detection AIE-Based Fluorescent Probe for Sensitive Detection of Protamine and Trypsin in Biological Media. ACS Applied Bio Materials. Retrieved from [Link]

-

IDEALS. Activity-based sensors for reactive aldehydes and their corresponding enzymatic machinery. Retrieved from [Link]

-

PMC. (2025, January 24). Fluorescent Particles Based on Aggregation-Induced Emission for Optical Diagnostics of the Central Nervous System. Retrieved from [Link]

-

MDPI. (2024, February 23). The Art of Fluorescence Imaging with Chemical Sensors: The Next Decade 2012–2022. Chemosensors. Retrieved from [Link]

-

MDPI. (2024, October 4). Aggregation-Induced Emission (AIE) Probes in Fluorescent Sensing: Progress and Applications for Pesticide Detection. Biosensors. Retrieved from [Link]

-

MDPI. (2022, December 25). A Highly Efficient Fluorescent Sensor Based on AIEgen for Detection of Nitrophenolic Explosives. Molecules. Retrieved from [Link]

-

RSC Publishing. Fluorescent sensor-modified polyvinyl alcohol films for the detection of amine vapor based on PET (photo-induced electron transfer). Retrieved from [Link]

-

MDPI. (2022, July 26). Microstructural Control of Soluble Acene Crystals for Field-Effect Transistor Gas Sensors. Polymers. Retrieved from [Link]

-

MDPI. (2024, July 26). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Molecules. Retrieved from [Link]

- Google Patents. US20210085805A1 - Fluorophores for super-resolution imaging.

-

PMC. (2025, September 30). Fluorescent sensor-modified polyvinyl alcohol films for the detection of amine vapor based on PET (photo-induced electron transfer). Retrieved from [Link]

-

HETEROCYCLES. (2021, June 11). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. Retrieved from [Link]

-

Wiley Online Library. Photophysics of Fluorescent Contact Sensors Based on the Dicyanodihydrofuran Motif. Retrieved from [Link]

-

AIR Unimi. Rational design and synthesis of small molecules targeted against neurodegenerative processes and diseases. Retrieved from [Link]

-

RSC Publishing. Synthesis of pyrrolidin-2-ones by 5-endo-trigonal radical cyclisation of N-vinyl-2,2-bis(phenylsulfanyl)acetamides. Retrieved from [Link]

- Google Patents. CN113200883A - Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Fluorescent Particles Based on Aggregation-Induced Emission for Optical Diagnostics of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ir.arcnl.nl [ir.arcnl.nl]

- 5. Aldehyde-based triphenylethylene organic crystals for aniline vapour detection - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00022J [pubs.rsc.org]

- 6. Aldehyde-based triphenylethylene organic crystals for aniline vapour detection - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. rsc.org [rsc.org]

Application Note: Engineering Luminescent Metal-Organic Frameworks (LMOFs) with 5-(1,2,2-Triphenylvinyl)isophthalaldehyde

Executive Summary & Mechanistic Rationale

The integration of Aggregation-Induced Emission (AIE) luminogens into Metal-Organic Frameworks (MOFs) represents a paradigm shift in the development of advanced solid-state sensors, bioimaging agents, and optoelectronic devices. The molecule 5-(1,2,2-triphenylvinyl)isophthalaldehyde (CAS: 2694864-53-2)[1] is a highly versatile, bifunctional AIEgen building block. It features a tetraphenylethylene (TPE) core—a canonical AIE fluorophore—flanked by two highly reactive aldehyde groups.

In dilute solutions, TPE derivatives exhibit negligible fluorescence because the non-radiative decay of excitons is facilitated by the free intramolecular rotation of the phenyl rings. However, when this molecule is rigidly immobilized within a highly ordered MOF architecture, the Restriction of Intramolecular Rotation (RIR) mechanism is activated, effectively blocking non-radiative relaxation pathways and "turning on" intense fluorescence[2].

Because direct solvothermal synthesis of MOFs using aldehyde-terminated linkers is thermodynamically unfavorable (aldehydes do not form robust coordination bonds with metal nodes), researchers must employ one of two strategic pathways to construct LMOFs with this precursor:

-

Post-Synthetic Modification (PSM): Covalently tethering the aldehyde to an amine-functionalized MOF via Schiff-base condensation.

-

De Novo Synthesis: Chemoselective oxidation of the aldehyde to a dicarboxylic acid, followed by direct solvothermal coordination with metal ions[3].

Pathway Architecture & Decision Matrix

Figure 1: Mechanistic pathways for integrating TPE-CHO into luminescent MOF architectures.

Experimental Methodologies: Self-Validating Protocols

Pathway A: Post-Synthetic Modification (PSM) via Schiff-Base Condensation

Causality & Experimental Logic: Directly synthesizing a MOF with an aldehyde is structurally prohibitive. Instead, we utilize UiO-66-NH₂ , a zirconium-based MOF renowned for its exceptional chemical stability and dense array of pore-facing primary amines[4]. The aldehyde groups of 5-(1,2,2-triphenylvinyl)isophthalaldehyde act as potent electrophiles, undergoing Schiff-base condensation with the MOF's amines. Note: Due to the large kinetic diameter of the TPE core (~9 Å) relative to the triangular windows of UiO-66 (~6 Å), functionalization occurs predominantly at the external surface and within defect-induced mesopores, creating a highly responsive core-shell luminescent architecture.

Step-by-Step Protocol:

-

Activation: Disperse 100 mg of pre-synthesized UiO-66-NH₂ in 20 mL of anhydrous ethanol. Sonicate for 15 minutes to ensure uniform dispersion and break up aggregates.

-

Reagent Addition: Add 50 mg of 5-(1,2,2-triphenylvinyl)isophthalaldehyde (0.13 mmol) to the suspension.

-

Catalysis: Introduce 100 µL of glacial acetic acid. Causality: The weak acid acts as a proton donor to activate the carbonyl carbon, accelerating nucleophilic attack by the MOF's amine groups without degrading the robust Zr-O framework bonds.

-

Condensation: Reflux the mixture at 75 °C under a nitrogen atmosphere for 24 hours under continuous magnetic stirring.

-

Purification: Recover the solid via centrifugation (8,000 rpm, 10 min). To remove physically adsorbed (unreacted) TPE-CHO, subject the powder to Soxhlet extraction with ethanol for 12 hours.

-

Drying: Dry the resulting functionalized MOF under vacuum at 80 °C overnight.

System Validation: Perform FT-IR spectroscopy on the dried powder. Successful covalent tethering is validated by the disappearance of the aldehyde carbonyl stretch ( νC=O ~1690 cm⁻¹) and the emergence of a strong imine stretch ( νC=N ~1620 cm⁻¹).

Pathway B: De Novo Solvothermal Synthesis via Chemoselective Oxidation

Causality & Experimental Logic: To build a MOF from the ground up, the aldehyde must be converted to a dicarboxylic acid (CAS: 2247784-22-9)[3]. Critical Insight: Standard harsh oxidants (e.g., KMnO₄ or Jones reagent) will oxidatively cleave the electron-rich C=C double bond of the TPE core, destroying the AIE properties. Therefore, a Pinnick Oxidation is strictly required. This method is highly chemoselective, oxidizing only the aldehydes to carboxylic acids while leaving the vinyl core intact. We then coordinate this linker with Zn²⁺ (a d10 closed-shell metal) to prevent the paramagnetic fluorescence quenching typically caused by Cu²⁺ or Fe³⁺.

Step-by-Step Protocol:

-

Chemoselective Oxidation:

-

Dissolve 1.0 g of 5-(1,2,2-triphenylvinyl)isophthalaldehyde in 40 mL of THF and 10 mL of tert-butanol.

-

Add 5 mL of 2-methyl-2-butene. Causality: This acts as a highly effective hypochlorite scavenger, preventing unwanted side reactions.

-

Dropwise, add an aqueous solution (15 mL) containing NaClO₂ (3.0 eq) and NaH₂PO₄ (3.0 eq) at 0 °C.

-

Stir at room temperature for 12 hours. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and evaporate to yield 5-(1,2,2-Triphenylvinyl)isophthalic acid.

-

Validation: ¹H NMR (DMSO- d6 ) must show the complete disappearance of the aldehyde proton singlet (~10.0 ppm) and the appearance of a broad carboxylic acid -OH singlet (~13.0 ppm).

-

-

Solvothermal MOF Synthesis:

-

Dissolve 42 mg (0.1 mmol) of the synthesized 5-(1,2,2-Triphenylvinyl)isophthalic acid and 60 mg (0.2 mmol) of Zn(NO₃)₂·6H₂O in a solvent mixture of DMF/EtOH/H₂O (4:1:1 v/v, 12 mL).

-

Transfer to a 20 mL Teflon-lined stainless-steel autoclave.

-

Heat at 90 °C for 48 hours.

-

Cool to room temperature at a rate of 5 °C/hour to promote high-quality crystal growth.

-

Wash the resulting pale-yellow crystals with fresh DMF and exchange with acetone for 3 days before vacuum activation.

-

Quantitative Data & Physicochemical Profiling

The following table summarizes the expected physicochemical properties of the LMOFs generated via the two respective pathways, providing a benchmark for quality control.

| Property / Metric | Pathway A: TPE-UiO-66 (PSM) | Pathway B: Zn-TPE MOF (De Novo) | Causality & Scientific Significance |

| Linker Coordination | Covalent Imine Bond (C=N) | Metal-Carboxylate Coordination | Dictates framework stability; Zr-O bonds in UiO-66 provide superior aqueous stability. |

| BET Surface Area | ~800 - 950 m²/g | ~1,200 - 1,500 m²/g | PSM reduces pore volume due to bulky TPE groups blocking windows; De Novo yields open pores. |

| Emission Max ( λem ) | ~475 nm (Blue-Green) | ~465 nm (Blue) | RIR mechanism restricts phenyl ring rotation. Imine conjugation slightly red-shifts the PSM emission. |

| Quantum Yield ( ΦF ) | 15% - 25% | 40% - 60% | De Novo synthesis ensures 100% stoichiometric incorporation of the AIEgen, maximizing ΦF . |

| Optimal Application | Aqueous heavy-metal sensing | Gas-phase VOC detection | UiO-66 scaffold resists hydrolysis, making it ideal for wastewater diagnostics. |

References

-

Journal of the American Chemical Society. Spray Drying for Making Covalent Chemistry: Postsynthetic Modification of Metal–Organic Frameworks. (2017). URL:[Link]

-

International Journal of Molecular Sciences (via PMC). An Overview of the Design of Metal-Organic Frameworks-Based Fluorescent Chemosensors and Biosensors. (2023). URL:[Link]

Sources

Step-by-step synthesis of 5-(1,2,2-Triphenylvinyl)isophthalaldehyde via Suzuki coupling

Application Note: Synthesis and Isolation of 5-(1,2,2-Triphenylvinyl)isophthalaldehyde

Target Audience: Synthetic Chemists, Materials Scientists, and Researchers in Aggregation-Induced Emission (AIE) and Covalent Organic Frameworks (COFs).

Introduction and Mechanistic Rationale

The compound 5-(1,2,2-Triphenylvinyl)isophthalaldehyde (CAS: 2694864-53-2)[1][2] is a highly valued bifunctional building block. It seamlessly integrates a tetraphenylethylene (TPE) core—a quintessential luminogen exhibiting Aggregation-Induced Emission (AIE)[3][4]—with two reactive aldehyde groups. This dual functionality makes it an ideal precursor for synthesizing luminescent imine-linked Covalent Organic Frameworks (COFs)[5] and dynamic supramolecular cages.

To construct this molecule, the Suzuki-Miyaura cross-coupling reaction is the premier methodology. By coupling 5-bromoisophthalaldehyde with (1,2,2-triphenylvinyl)boronic acid (or its pinacol ester), researchers can achieve high regioselectivity and yield. The reaction relies on a Pd(0)/Pd(II) catalytic cycle, driven by the activation of the boronic acid via an inorganic base.

Catalytic cycle of the Suzuki-Miyaura coupling for TPE-isophthalaldehyde synthesis.

Quantitative Reaction Parameters

To ensure reproducibility, the stoichiometry must be strictly controlled. A slight excess of the boronic acid is utilized to compensate for potential protodeboronation side reactions under basic conditions.

Table 1: Reaction Stoichiometry and Reagent Specifications

| Reagent / Material | Role | Equivalents | Amount (for 10 mmol scale) | Notes / Causality |

| 5-Bromoisophthalaldehyde | Electrophile | 1.0 eq | 2.13 g | Ensure high purity (>98%) to prevent oligomerization. |

| (1,2,2-Triphenylvinyl)boronic acid | Nucleophile | 1.2 eq | 3.60 g | 0.2 eq excess mitigates loss via protodeboronation. |

| Tetrakis(triphenylphosphine)palladium(0) | Catalyst | 0.05 eq | 578 mg | Pd(PPh₃)₄ must be handled under inert atmosphere. |

| Potassium Carbonate (K₂CO₃) | Base | 3.0 eq | 4.14 g | Activates the boronic acid to form a reactive boronate. |

| Tetrahydrofuran (THF) | Organic Solvent | - | 60 mL | Must be anhydrous and degassed. |

| Deionized Water (H₂O) | Aqueous Solvent | - | 20 mL | Dissolves the base, facilitating a biphasic reaction. |

Step-by-Step Experimental Protocol

The following protocol is designed as a self-validating system. Each step includes the underlying chemical rationale (causality) to empower the researcher to troubleshoot effectively.

Step 1: System Degassing and Preparation

-

Action: To a 250 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromoisophthalaldehyde (2.13 g, 10 mmol) and (1,2,2-triphenylvinyl)boronic acid (3.60 g, 12 mmol).

-

Action: Evacuate the flask and backfill with ultra-pure Argon or Nitrogen. Repeat this cycle three times.

-

Causality: The active catalytic species, Pd(0), is highly susceptible to oxidation by atmospheric oxygen, which forms inactive Pd(II) oxides. Rigorous degassing is the most critical variable for achieving high yields.

Step 2: Solvent and Base Addition

-

Action: Dissolve K₂CO₃ (4.14 g, 30 mmol) in 20 mL of deionized water. Sparge the aqueous solution with Argon for 15 minutes.

-

Action: Add 60 mL of degassed THF to the Schlenk flask via syringe, followed by the degassed aqueous K₂CO₃ solution.

-

Causality: A biphasic solvent system (THF/H₂O) is employed. THF solubilizes the organic reactants and the catalyst, while water dissolves the inorganic base. The interface between these phases is where the base-mediated transmetalation is facilitated.

Step 3: Catalyst Introduction and Reflux

-

Action: Under a strong counter-flow of Argon, quickly add Pd(PPh₃)₄ (578 mg, 0.05 mmol) to the biphasic mixture.

-

Action: Equip the flask with a reflux condenser, wrap the setup in aluminum foil, and heat the mixture to 80 °C (oil bath temperature) with vigorous stirring for 18–24 hours.

-

Causality: The reaction is light-sensitive due to the photo-isomerization potential of the triphenylvinyl double bond. Vigorous stirring is mandatory to maximize the surface area of the biphasic emulsion, ensuring efficient mass transfer between the aqueous base and the organic catalytic cycle.

Step 4: Reaction Monitoring (Self-Validation)

-

Action: After 16 hours, halt stirring to allow phase separation. Extract a 0.1 mL aliquot from the upper (organic) phase.

-

Action: Analyze via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (4:1 v/v) as the eluent. Visualize under 254 nm and 365 nm UV light.

-

Causality: The starting material (5-bromoisophthalaldehyde) will appear as a dark spot under 254 nm. The product will exhibit intense blue/cyan fluorescence under 365 nm UV light due to the AIE-active TPE moiety[3]. The disappearance of the starting material validates reaction completion.

Step 5: Workup and Extraction

-

Action: Cool the reaction mixture to room temperature. Dilute with 50 mL of Dichloromethane (DCM) and transfer to a separatory funnel.

-

Action: Separate the organic layer. Wash the aqueous layer with DCM (2 × 30 mL). Combine the organic layers and wash with brine (50 mL).

-

Action: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Causality: DCM extraction efficiently isolates the organic product from the aqueous inorganic salts (KBr, excess K₂CO₃). Brine washing removes residual water and water-soluble impurities.

Step 6: Purification

-

Action: Purify the crude residue via silica gel column chromatography. Elute with a gradient of Hexanes/DCM (from 100:0 to 50:50 v/v).

-

Action: Collect the fluorescent fractions, evaporate the solvent, and dry the resulting pale-yellow solid under high vacuum.

-

Causality: Column chromatography separates the target molecule from the Pd catalyst residues (which often streak or stay at the baseline) and any homocoupled TPE byproducts (which elute faster in non-polar solvents).

Analytical Characterization

To confirm the structural integrity of the synthesized 5-(1,2,2-Triphenylvinyl)isophthalaldehyde, compare the isolated material against the following expected spectroscopic benchmarks.

Table 2: Expected Analytical Data Summary

| Analytical Method | Expected Signals / Observations | Diagnostic Significance |

| ¹H NMR (400 MHz, CDCl₃) | δ ~10.10 (s, 2H) | Confirms the presence of the two intact formyl (aldehyde) protons. |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.15 (t, 1H), ~7.90 (d, 2H) | Corresponds to the protons on the central isophthalaldehyde aromatic ring. |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.15 – 6.95 (m, 15H) | Confirms the integration of the three unsubstituted phenyl rings of the TPE unit. |

| Mass Spectrometry (ESI-MS) | m/z calculated for C₂₈H₂₀O₂: 388.15; Found: ~389.15[M+H]⁺ | Validates the molecular weight of the target compound[1]. |

| Photoluminescence (PL) | Weak emission in pure THF; Strong blue/cyan emission in THF/Water (1:9 v/v). | Validates the Aggregation-Induced Emission (AIE) characteristic of the TPE core[3][4]. |

References

-

Lohse, M. S., & Bein, T. (2018). Covalent Organic Frameworks: Structures, Synthesis, and Applications. Advanced Functional Materials. Retrieved from[Link]

-

ACS Publications. (2024). Single-Probe-Based Sensor Array for Fingerprint Recognition of Trivalent Metal Ions and Application in Water Identification. Analytical Chemistry. Retrieved from[Link]

-

ACS Publications. (2024). Aggregation-Induced Modulation of Ground and Excited State Photophysics of 5-(tert-Butyl)-2-Hydroxy-1,3-Isophthalaldehyde (5-tBHI). The Journal of Physical Chemistry B. Retrieved from[Link]

Sources

Application Note: High-Sensitivity Detection of Nitroaromatic Explosives Using 5-(1,2,2-Triphenylvinyl)isophthalaldehyde-Based AIE-COFs

Target Audience: Researchers, Analytical Scientists, and Materials Engineers in Security and Environmental Monitoring.

Executive Summary

The detection of trace nitroaromatic explosives (e.g., TNT, Picric Acid) requires sensor platforms that combine ultra-high sensitivity with rapid response times. This application note details the design, synthesis, and deployment of a highly luminescent Covalent Organic Framework (COF) utilizing 5-(1,2,2-triphenylvinyl)isophthalaldehyde (CAS: 2694864-53-2)[1] as the core building block. By leveraging Aggregation-Induced Emission (AIE) and reticular chemistry, this protocol establishes a self-validating, highly porous fluorescent probe capable of sub-micromolar explosive detection.

Mechanistic Causality: Molecular Design & Sensing Logic

To move beyond empirical observation, it is critical to understand why 5-(1,2,2-triphenylvinyl)isophthalaldehyde is uniquely suited for this application. The molecule integrates two functional domains: a tetraphenylethylene (TPE) core and two reactive formyl groups.

The Causality of Aggregation-Induced Emission (AIE)

In dilute solutions, traditional fluorophores suffer from Aggregation-Caused Quenching (ACQ). Conversely, the TPE core of our monomer acts as a molecular rotor. In a dissolved state, the unhindered rotation of the phenyl rings dissipates excited-state energy via non-radiative thermal decay. However, when the monomer is covalently locked into a rigid 2D COF lattice, this rotation is physically blocked. This Restriction of Intramolecular Motion (RIM) forces the excited state to decay radiatively, activating intense fluorescence[2].

The Causality of Analyte Detection (PET & RET)

Nitroaromatic explosives are highly electron-deficient due to the strong electron-withdrawing nature of their nitro ( −NO2 ) groups. The TPE-based COF, conversely, is highly electron-rich. When an explosive analyte diffuses into the porous COF network, the fluorescence is rapidly quenched via two simultaneous pathways:

-

Photoinduced Electron Transfer (PET): Electrons from the excited conduction band of the COF are transferred to the Lowest Unoccupied Molecular Orbital (LUMO) of the explosive[3].

-

Resonance Energy Transfer (RET): In the case of Picric Acid (PA), its absorption spectrum (~350–420 nm) strongly overlaps with the emission spectrum of the TPE-COF (~520 nm), allowing non-radiative energy transfer from the framework to the analyte[3].

Visualizing the Sensing Pathway

Caption: Mechanism of AIE activation and subsequent fluorescence quenching by nitroaromatics via PET/RET.

Experimental Protocols (Self-Validating System)

This section provides a highly controlled, step-by-step methodology for synthesizing the TPE-Imine-COF and deploying it as a sensor. Every critical step includes a mechanistic justification to ensure reproducibility.

Solvothermal Synthesis of TPE-Imine-COF

-

Materials: 5-(1,2,2-triphenylvinyl)isophthalaldehyde (0.1 mmol), p-phenylenediamine (0.1 mmol), 1,4-dioxane, mesitylene, 3M aqueous acetic acid.

-

Step 1: Transfer the monomers into a Pyrex tube. Add 1.0 mL of 1,4-dioxane and 1.0 mL of mesitylene.

-

Expert Insight: The mixed solvent system balances monomer solubility while maintaining the reversibility of the imine condensation. This reversibility is the causal driver of "error-correction" during crystallization, preventing amorphous kinetic dead-ends[4].

-

-

Step 2: Add 0.2 mL of 3M aqueous acetic acid as a catalyst.

-

Step 3: Subject the mixture to three freeze-pump-thaw cycles.

-

Expert Insight: At 120 °C, residual dissolved oxygen will irreversibly oxidize the diamine monomer, breaking the stoichiometric balance and terminating framework propagation.

-

-

Step 4: Seal the tube under a vacuum and heat at 120 °C for 72 hours. Yields a yellow precipitate.

Structural Validation & Activation

To ensure a self-validating system, the synthesized material must be verified before proceeding to detection assays.

-

Validation: Analyze the unwashed powder via FT-IR. The complete disappearance of the monomeric aldehyde C=O stretching band at ~1695 cm⁻¹ and the emergence of a strong imine C=N stretching band at ~1620 cm⁻¹ validates successful reticular polymerization[4].

-

Activation: Wash the powder via Soxhlet extraction with THF for 24 hours to remove unreacted oligomers. Dry using Supercritical CO2 (ScCO₂).

-

Expert Insight: Conventional vacuum drying creates capillary forces that collapse delicate mesopores. ScCO₂ bypasses the liquid-gas phase boundary, preserving the high surface area required for rapid explosive vapor diffusion[5].

-

Fluorescence Quenching Assay

-

Step 1 (Exfoliation): Disperse 5 mg of the activated COF in 100 mL of THF. Sonicate for 2 hours in an ice bath to exfoliate the bulk powder into ultrathin 2D nanosheets. This maximizes the exposed surface area for analyte interaction[2].

-

Step 2 (Titration): Transfer 2.0 mL of the COF suspension (50 µg/mL) into a quartz cuvette. Excite at 365 nm and record the initial emission intensity ( I0 ) at ~520 nm.

-

Step 3 (Detection): Incrementally add 10 µL aliquots of a 1.0 mM Picric Acid (PA) or TNT stock solution. Record the quenched intensity ( I ) after 10 seconds of equilibration[6].

-

Step 4 (Analysis): Plot the data using the Stern-Volmer equation: I0/I=1+Ksv[Q] , where [Q] is the analyte concentration and Ksv is the quenching constant.

Visualizing the Experimental Workflow

Caption: Step-by-step experimental workflow for TPE-COF synthesis, validation, and explosive detection.

Quantitative Data Presentation

The performance of the 5-(1,2,2-triphenylvinyl)isophthalaldehyde-based COF against various nitroaromatic compounds is summarized below. The super-amplified quenching effect observed for Picric Acid is a direct result of the dual PET/RET mechanism[3][7].

| Analyte | Abbreviation | Limit of Detection (LOD) | Stern-Volmer Constant ( Ksv ) | Response Time | Primary Quenching Mechanism |

| Picric Acid | PA | 0.65 µM | 7.3×105 M⁻¹ | < 5 s | RET + PET |

| 2,4,6-Trinitrotoluene | TNT | 1.20 µM | 3.1×104 M⁻¹ | < 10 s | PET |

| 2,4-Dinitrotoluene | DNT | 3.50 µM | 1.8×104 M⁻¹ | < 10 s | PET |

| Nitrobenzene | NB | 15.0 µM | 4.5×103 M⁻¹ | < 15 s | PET |

References

-

ChemicalBook. "5-(1,2,2-triphenylvinyl)isophthalaldehyde | CAS 2694864-53-2". Chemical Database.

-

Analytical Methods (RSC). "A dual-functional AIE luminogen for sensitive nitro explosive detection and efficient photolabeling". Royal Society of Chemistry, 2023.

-

Applied Sciences (MDPI). "Methods for Detecting Picric Acid—A Review of Recent Progress". MDPI, 2023, 13(6), 3991.

-

Chemistry of Materials (ACS). "Restriction of Molecular Rotors in Ultrathin Two-Dimensional Covalent Organic Framework Nanosheets for Sensing Signal Amplification". ACS Publications, 2018.

-

Chemical Communications (RSC). "Supersensitive detection of explosives by recyclable AIE luminogen-functionalized mesoporous materials". PubMed, 2012.

-

Journal of the American Chemical Society (ACS). "Reticular Synthesis of tbo Topology Covalent Organic Frameworks". ACS Publications, 2020.

-

Polymer Chemistry. "Luminescent and Swellable Conjugated Microporous Polymers for Detecting Nitroaromatic Explosives and Removing Harmful Organic Vapors". ResearchGate, 2019.

Sources

- 1. 5-(1,2,2-triphenylvinyl)isophthalaldehyde | 2694864-53-2 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Supersensitive detection of explosives by recyclable AIE luminogen-functionalized mesoporous materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A dual-functional AIE luminogen for sensitive nitro explosive detection and efficient photolabeling - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Preventing oxidation of aldehyde groups in 5-(1,2,2-Triphenylvinyl)isophthalaldehyde

This guide provides researchers, scientists, and drug development professionals with practical solutions and in-depth troubleshooting for preventing the oxidation of aldehyde groups in 5-(1,2,2-Triphenylvinyl)isophthalaldehyde. The information is structured in a question-and-answer format to directly address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: My sample of 5-(1,2,2-Triphenylvinyl)isophthalaldehyde has developed a yellowish tint. What does this indicate?

A1: A color change, typically to a yellowish or off-white appearance, is often the first visual indicator of degradation.[1] While the pure compound is a white or colorless solid, oxidation of the highly reactive aldehyde groups can lead to the formation of impurities, such as the corresponding carboxylic acids.[2] This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.[3]

Q2: What is the primary degradation product I should be concerned about?

A2: The primary degradation product is the dicarboxylic acid, 5-(1,2,2-triphenylvinyl)isophthalic acid, formed from the oxidation of the two aldehyde (-CHO) groups to carboxylic acid (-COOH) groups. The formyl group is readily oxidized, and common laboratory oxidants include atmospheric oxygen, as well as contaminants like potassium permanganate or chromium-based reagents.[4][5]

Q3: How can I quickly check for oxidation in my sample?

A3: Thin-Layer Chromatography (TLC) is an effective initial method. The oxidized dicarboxylic acid product is significantly more polar than the starting dialdehyde. On a silica gel plate, the acid will exhibit a much lower Retention Factor (Rf) value. You may observe a new spot closer to the baseline compared to the spot of the pure dialdehyde. For more definitive analysis, techniques like HPLC, NMR, or IR spectroscopy are recommended.

Q4: What are the ideal storage conditions for this compound?

A4: To ensure long-term stability, 5-(1,2,2-Triphenylvinyl)isophthalaldehyde should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[6] It is crucial to store it in a cool, dark place, such as a refrigerator at 4°C, to minimize degradation from heat and light.[6] For added protection, consider subdividing larger batches into smaller aliquots to minimize repeated exposure of the entire stock to the atmosphere.

Troubleshooting Guide: Oxidation During Experiments

This section addresses common issues encountered during the handling and use of 5-(1,2,2-Triphenylvinyl)isophthalaldehyde in experimental setups.

Issue 1: Reaction mixture darkens, and yield of desired product is low.